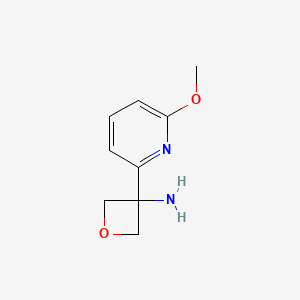![molecular formula C9H7ClF3NO B14853510 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring.
Métodos De Preparación
Análisis De Reacciones Químicas
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound also contains a trifluoromethyl group but differs in the position of the functional groups on the pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the ethanone group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C9H7ClF3NO |
|---|---|
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)6-2-7(4-10)14-8(3-6)9(11,12)13/h2-3H,4H2,1H3 |
Clave InChI |
QNWLRRMUBHFFMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


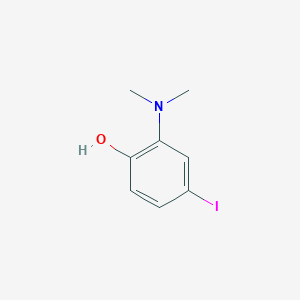

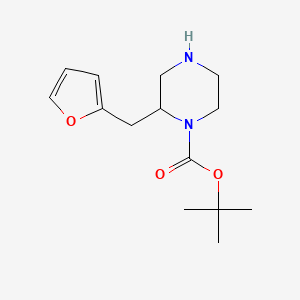
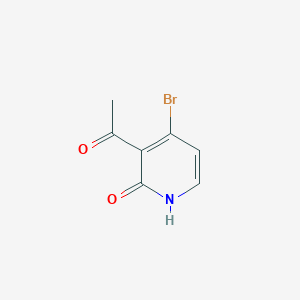
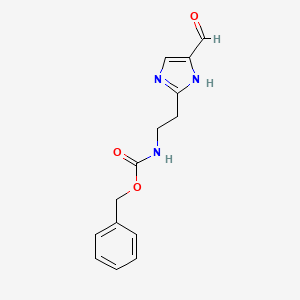
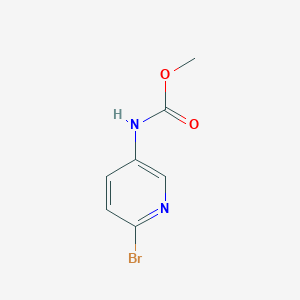
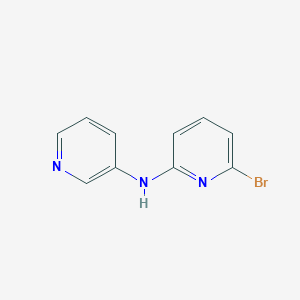

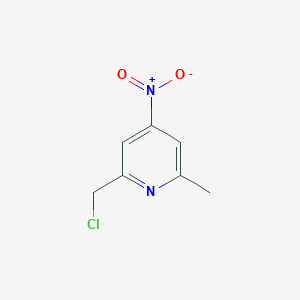
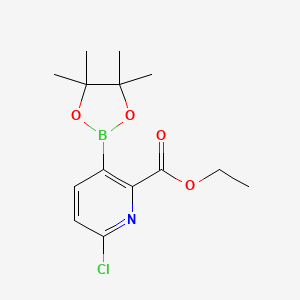
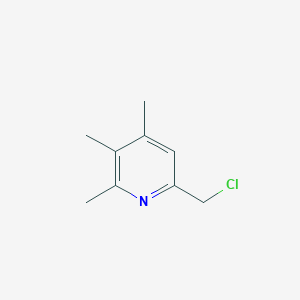

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
